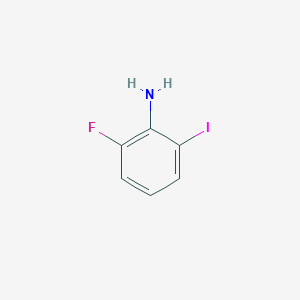

2-Fluoro-6-iodoaniline

描述

Significance and Research Context of Halogenated Anilines in Contemporary Chemistry

Halogenated anilines are organic compounds that feature an aniline (B41778) core substituted with one or more halogen atoms. These seemingly simple modifications introduce profound changes to the molecule's steric and electronic properties, making them invaluable in contemporary chemistry. nih.govacs.org The presence of halogens can influence a molecule's reactivity, regioselectivity in subsequent reactions, and its physical properties such as lipophilicity and metabolic stability. chemimpex.comchemimpex.com This has led to their widespread use as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comnih.gov

The strategic placement of different halogens, such as fluorine and iodine in 2-Fluoro-6-iodoaniline, offers a powerful tool for synthetic chemists. The fluorine atom, with its high electronegativity, can significantly alter the acidity of the amine group and influence the electronic nature of the aromatic ring. The iodine atom, in contrast, is a large and polarizable atom, making it an excellent leaving group in various cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. chemimpex.com This dual-functionality allows for sequential and site-selective modifications, providing a clear pathway to complex target molecules.

Historical Trajectories of this compound Utilization in Synthetic Methodologies

While aniline itself was first isolated from coal tar in 1834 and synthesized in 1842, the journey of its specifically halogenated derivatives is more recent and tied to the development of modern synthetic methods. nih.gov The initial synthesis of halogenated anilines often relied on direct electrophilic halogenation, which could be challenging to control in terms of regioselectivity, especially with highly activated aniline substrates. nih.gov

The specific compound, this compound, and its close relatives gained prominence with the advent of more sophisticated synthetic strategies. A notable method for its preparation involves the lithiation of N-Boc-2-fluoroaniline followed by an iodination reaction. google.com This approach, highlighted in a 2008 publication, provided a more controlled route to this disubstituted aniline. google.com The development of such targeted syntheses was crucial for unlocking the potential of this compound as a versatile building block in research.

Current Research Paradigms and Emerging Frontiers for this compound in Chemical Sciences

In the current research landscape, this compound is primarily utilized as a strategic intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern allows for orthogonal reactivity, where the iodine and fluorine atoms can be selectively addressed in different reaction steps.

Detailed Research Findings:

One of the most significant applications of this compound is in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly amenable to reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkynyl, and amino groups at the 6-position. This has been instrumental in the synthesis of novel pharmaceutical scaffolds. For instance, derivatives of halogenated anilines are being investigated for their potential as inhibitors of enzymes implicated in cancer progression. chemimpex.com

Recent research also explores the use of this compound in the synthesis of novel heterocyclic compounds. For example, it can be converted into a diazonium salt and subsequently used to form tetrazole rings, which are important pharmacophores in medicinal chemistry. The fluorine atom in the resulting molecule can enhance metabolic stability and binding affinity to biological targets.

Emerging frontiers for this compound lie in the field of materials science. The incorporation of highly halogenated aromatic compounds into polymers and other materials can impart unique electronic and photophysical properties. chemimpex.com There is growing interest in using such compounds to develop novel organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The precise arrangement of fluorine and iodine atoms can influence the packing of molecules in the solid state, leading to desirable material properties.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 886762-73-8 | nih.gov |

| Molecular Formula | C₆H₅FIN | nih.gov |

| Molecular Weight | 237.01 g/mol | nih.gov |

Table 2: Reactivity and Applications of this compound

| Reaction Type | Reagent/Catalyst | Product Type | Application Area | Source |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl compounds | Pharmaceuticals, Materials Science | chemimpex.com |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Arylalkynes | Organic Synthesis, Drug Discovery | researchgate.net |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Di- or Tri-arylamines | Organic Synthesis | nih.gov |

| Diazotization/Cyclization | NaNO₂, Diformylhydrazine | Tetrazole derivatives | Medicinal Chemistry |

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOZSTHDPDAMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382468 | |

| Record name | 2-fluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-73-8 | |

| Record name | 2-Fluoro-6-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 6 Iodoaniline

Regioselective Synthesis Strategies Towards 2-Fluoro-6-iodoaniline

Achieving the precise 2,6-substitution pattern on the aniline (B41778) core requires careful selection of synthetic routes that can overcome the formation of isomeric byproducts. Key strategies involve leveraging the inherent electronic properties of the starting materials or employing powerful directing groups to force the reaction to the desired position.

Electrophilic Halogenation

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto an aromatic ring. The amino group (-NH₂) of aniline is a potent activating group and a strong ortho, para-director. chemedx.org Direct iodination of 2-fluoroaniline (B146934) presents a regiochemical challenge, as both the amino and fluoro groups direct incoming electrophiles to the ortho and para positions. The C6 position is doubly activated as it is ortho to the powerful amino director and meta to the fluoro group. However, the C4 (para to fluoro, para to amino) position is also highly activated, potentially leading to a mixture of products.

To control the reactivity and enhance regioselectivity, the amino group is often temporarily protected, most commonly as an acetanilide. The acetamido group is less activating than a free amino group, which allows for more controlled halogenation. Iodination is typically achieved using reagents such as N-iodosuccinimide (NIS) or molecular iodine activated by an oxidizing agent or a Lewis acid. commonorganicchemistry.comorganic-chemistry.org

Table 1: Common Reagents for Electrophilic Iodination of Activated Aromatic Rings

| Reagent System | Description | Typical Conditions | Reference |

| N-Iodosuccinimide (NIS) | A mild and easy-to-handle source of electrophilic iodine. | Acetonitrile or DMF, room temperature. | commonorganicchemistry.com |

| I₂ / Oxidizing Agent | Molecular iodine with an oxidant (e.g., H₂O₂, K₂S₂O₈) to generate the I⁺ electrophile. | Aqueous methanol or acidic media. | researchgate.netorganic-chemistry.org |

| I₂ / Silver Salts | Silver salts like Ag₂SO₄ activate molecular iodine, enhancing its electrophilicity. | Dichloromethane or ethanol. | uky.edunih.gov |

| I₂ / HgO | Mercury(II) oxide provides a neutral and mild method for iodination. | Dichloromethane, room temperature. | imperial.ac.uk |

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a superior strategy for achieving high regioselectivity in the functionalization of aromatic rings. chem-station.com This method utilizes a directing metalation group (DMG) that coordinates with an organolithium reagent, guiding deprotonation to the adjacent ortho position. baranlab.org For the synthesis of this compound, a plausible route begins with 2-fluoroaniline. The amino group is first converted into a suitable DMG, such as a pivalamide (-NHCOt-Bu) or carbamate (-NHBoc). researchgate.net This group then directs a strong base, typically sec-butyllithium in the presence of TMEDA, to selectively abstract the proton at the C6 position. The resulting aryllithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom precisely at the C6 position. commonorganicchemistry.com A final deprotection step removes the directing group to yield the target this compound.

Table 2: Plausible Synthesis of this compound via DoM

| Step | Transformation | Reagents and Conditions | Purpose |

| 1 | Protection | 2-fluoroaniline + Pivaloyl chloride, pyridine | Convert -NH₂ to a pivalamide DMG. |

| 2 | Directed Metalation | s-BuLi, TMEDA, THF, -78 °C | Regioselective deprotonation at the C6 position. |

| 3 | Iodination | Quench with I₂ | Installation of iodine at the lithiated position. |

| 4 | Deprotection | Acidic or basic hydrolysis (e.g., HCl, reflux) | Removal of the pivaloyl group to reveal the amine. |

Palladium catalysis offers a versatile toolkit for the functionalization of aromatic systems. While palladium-catalyzed C-H iodination of anilines is an emerging field, a more established approach involves the selective dehalogenation of a polyhalogenated precursor. acs.org

A hypothetical route could begin with the exhaustive halogenation of 2-fluoroaniline to produce a trihalo-derivative, such as 4-bromo-2-fluoro-6-iodoaniline. Subsequently, a palladium-catalyzed dehalogenation could be employed to selectively remove the bromine atom at the 4-position. Such selectivity can be challenging but is sometimes achievable based on the differential reactivity of C-X bonds (C-I > C-Br > C-Cl) or steric factors. Catalytic transfer hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen donor like formic acid can effectively remove more reactive halogens.

More established is the use of palladium catalysis in C-N bond formation, which could be used to construct a precursor. nih.gov However, for the specific target of this compound, a dehalogenation strategy based on related syntheses, such as that for 2,6-dichloroaniline, appears more feasible. google.com This involves creating a 2,4,6-trisubstituted aniline and then selectively removing the substituent at the 4-position. google.com

Complex organic molecules are often best assembled through well-planned multi-step sequences starting from readily available materials. A robust and logical pathway to this compound begins with 2-fluoroaniline, employing a protection-halogenation-deprotection strategy.

Protection: The highly activating and nucleophilic amino group of 2-fluoroaniline is first protected as an acetanilide by reacting it with acetic anhydride. This moderates the group's reactivity and prevents side reactions.

Iodination: The resulting 2-fluoroacetanilide undergoes electrophilic iodination. The acetamido group directs the incoming iodine to the para position (C4) and the remaining ortho position (C6). This step will likely produce a mixture of 4-iodo and 6-iodo isomers, which would require separation, typically by chromatography or crystallization.

Deprotection: The separated 2-fluoro-6-iodoacetanilide isomer is then hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding the final product, this compound.

An alternative multi-step approach involves starting with a nitroaromatic compound. openstax.org For instance, 1-fluoro-3-nitrobenzene could be iodinated at the C2 position (ortho to fluorine, meta to nitro). The resulting 2-iodo-1-fluoro-3-nitrobenzene can then undergo reduction of the nitro group to an amine using methods like catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid systems (e.g., Sn, HCl), which is a standard transformation in the synthesis of aromatic amines. science-revision.co.uk

Advancements in Sustainable and Green Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. These "green" approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency and atom economy. ejcmpr.commdpi.com

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to pollution. nih.gov Significant research has focused on adapting organic reactions to solvent-free conditions or using water as a benign solvent. nih.gov

Solvent-Free Synthesis: Reactions can be performed by heating a mixture of solid reactants, sometimes with the aid of microwave irradiation to accelerate the reaction. nih.gov This approach is operationally simple and often leads to cleaner reactions with easier work-ups. nih.govrsc.org The synthesis of aniline derivatives via amination of aryl halides has been successfully demonstrated under solvent-free conditions. nih.gov

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Copper-catalyzed amination of aryl halides has been developed in aqueous systems, using ammonia (B1221849) water as both a reactant and a solvent component. google.com While a specific protocol for this compound in water is not established, these methodologies provide a blueprint for future sustainable synthetic designs.

The efficiency of a synthetic route can be measured by its atom economy and step economy. Atom economy, a concept central to green chemistry, measures the proportion of reactant atoms that are incorporated into the final product. wikipedia.orgjocpr.com Step economy refers to minimizing the number of separate reaction steps to reduce waste, time, and resource consumption.

Catalytic reactions are inherently superior to stoichiometric ones in terms of atom economy. rsc.org For instance, the catalytic hydrogenation of a nitro group to an amine using H₂ gas and a palladium catalyst has 100% atom economy in theory, as the only byproduct is water. jocpr.com This contrasts sharply with classical reductions using metals like tin or iron in acid, which generate large amounts of metallic waste. openstax.org

Furthermore, the development of palladium-catalyzed C-H activation/functionalization reactions represents a major advance in improving step economy. acs.org A future, highly efficient synthesis of this compound could involve the direct, regioselective C-H iodination of 2-fluoroaniline, catalyzed by a transition metal. Such a process would bypass the need for protection/deprotection steps, significantly shortening the synthetic sequence and reducing waste.

Process Intensification and Waste Stream Minimization

Process Intensification

Process intensification involves the development of novel apparatus and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. For the synthesis of halogenated anilines such as this compound, several process intensification strategies can be conceptualized.

Continuous Flow Synthesis: A significant advancement in chemical synthesis is the transition from traditional batch reactors to continuous flow systems. beilstein-journals.orgmdpi.comscilit.comnih.govacs.org Continuous flow reactors offer numerous advantages, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions that are often challenging to achieve in large batch reactors. For instance, the metal-free reduction of aromatic nitro compounds to amines has been successfully demonstrated in a continuous-flow setup, offering a convenient and efficient methodology. beilstein-journals.org This approach could be adapted for the reduction step in a multi-step synthesis of this compound.

The table below illustrates a hypothetical comparison between batch and continuous flow processes for a key synthetic step in the production of a halogenated aniline, highlighting the potential benefits.

| Parameter | Traditional Batch Process | Continuous Flow Process |

| Reaction Volume | Large (e.g., >1000 L) | Small (e.g., <1 L) |

| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced, efficient mixing |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small hold-up volume |

| Process Control | Less precise, potential for variability | Precise control over parameters |

| Scalability | Requires significant re-engineering | "Scaling-out" by parallelization |

Catalysis: The use of advanced catalytic systems is another cornerstone of process intensification. For the iodination of anilines, traditional methods often rely on stoichiometric reagents that generate significant waste. orgsyn.org The development of efficient and recyclable catalysts can significantly improve the atom economy of the process. jocpr.com For example, palladium-catalyzed C-H iodination of aniline derivatives using 2-nitrophenyl iodides as mild iodinating reagents has been reported, offering a more selective and efficient route. acs.org Furthermore, biocatalysis, utilizing enzymes such as nitroreductases, presents a green alternative for the synthesis of anilines, operating under mild conditions in aqueous media and offering high chemoselectivity. nih.gov

Waste Stream Minimization

Minimizing waste is a critical aspect of green and sustainable chemistry. nih.gov Key principles for waste reduction in the synthesis of this compound include improving atom economy, selecting greener solvents, and implementing efficient purification techniques.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. rsc.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. rsc.org The synthesis of this compound should be designed to maximize the incorporation of atoms from the starting materials into the final product. For example, a catalytic approach to aniline production demonstrates a significantly better atom economy (72%) compared to the traditional Béchamp process (35%). rsc.org

Green Solvent Selection: Solvents account for a significant portion of the waste generated in chemical processes. whiterose.ac.ukjk-sci.com The selection of environmentally benign solvents is crucial for waste minimization. whiterose.ac.ukjk-sci.comresearchgate.netyork.ac.uk Solvent selection guides, developed by various chemical and pharmaceutical organizations, can aid in choosing less hazardous and more sustainable solvents. jk-sci.comyork.ac.ukrsc.org For the synthesis of this compound, replacing hazardous solvents like chlorinated hydrocarbons or dipolar aprotic solvents with greener alternatives such as water, ethanol, or bio-derived solvents should be a priority. whiterose.ac.ukrsc.org

The following table provides a general classification of solvents based on their environmental, health, and safety (EHS) profiles, which can guide the selection of greener alternatives for the synthesis of this compound.

| Classification | Example Solvents | Rationale for Use or Avoidance |

| Recommended | Water, Ethanol, Isopropanol, Ethyl acetate | Low toxicity, biodegradable, readily available. |

| Problematic | Toluene, Acetonitrile, Tetrahydrofuran (THF) | Moderate toxicity, environmental concerns, may require specific handling. |

| Hazardous | Dichloromethane (DCM), Chloroform, N,N-Dimethylformamide (DMF) | High toxicity, carcinogenicity, significant environmental impact. |

Efficient Purification: The purification of the final product and intermediates can also be a significant source of waste. Traditional methods like column chromatography often use large volumes of solvents. The development of alternative purification techniques, such as crystallization, supercritical fluid chromatography (SFC), or membrane-based separations, can significantly reduce solvent consumption and waste generation.

Reactivity and Derivatization Strategies of 2 Fluoro 6 Iodoaniline

Transition Metal-Catalyzed Cross-Coupling Reactions Involving 2-Fluoro-6-iodoaniline

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the highly reactive carbon-iodine bond serves as the primary site for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While specific studies on this compound are not prevalent in the literature, the reactivity of similar ortho-haloanilines suggests its utility in such transformations. For instance, the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with various boronic esters has been successfully demonstrated, indicating that this compound would likely undergo similar reactions to form biaryl compounds. beilstein-journals.org The general reaction involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. tcichemicals.com

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of aryl alkynes. Although direct examples with this compound are scarce, the general principles of the Sonogashira reaction are well-established. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. The reaction of iodobenzene with phenylacetylene is a classic example of this transformation. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura and Sonogashira Coupling of Aryl Halides

| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Iodobenzene | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | High |

| Sonogashira | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | High |

Note: This table presents general conditions for model substrates due to the lack of specific data for this compound.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. researchgate.net This reaction is a powerful tool for the synthesis of substituted alkenes. The mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. A classic example is the reaction of iodobenzene with styrene to form stilbene. nih.gov Given the reactivity of the C-I bond, this compound is expected to be a suitable substrate for Heck coupling reactions.

Table 2: Illustrative Conditions for Heck and Stille Coupling of Aryl Halides

| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst | Base/Additive | Solvent | Temperature (°C) |

| Heck | Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 |

| Stille | Iodobenzene | Phenyltributylstannane | Pd(PPh₃)₄ | LiCl (additive) | Toluene | 100 |

Note: This table provides general reaction conditions for model substrates as specific data for this compound is not available.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the N-aryl product. libretexts.org The reaction of iodobenzene with aniline (B41778) is a well-studied example of this transformation. researchgate.netresearchgate.net It is anticipated that this compound could serve as the aryl halide component in such reactions.

The Ullmann reaction, or Ullmann condensation, is a copper-catalyzed reaction that couples two aryl halides to form a biaryl. byjus.comwikipedia.org This reaction typically requires high temperatures. byjus.com Ullmann-type reactions also encompass the formation of aryl ethers, aryl thioethers, and aryl amines. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org While modern palladium-catalyzed methods are often preferred, the Ullmann reaction remains a useful tool in organic synthesis. Due to the presence of the iodo group, this compound could potentially undergo Ullmann coupling, either in a self-coupling reaction or with other aryl halides. A computational study on the Ullmann-type coupling of fluorinated iodoanilines suggests that the strain in the substituted iodoaniline is a primary contributor to the energy barrier of the reaction. researchgate.net

Functionalization of the Amino Group in this compound

The primary amino group of this compound is a versatile functional handle that can be readily derivatized through various reactions, allowing for the introduction of a wide range of substituents.

Amidation of this compound can be achieved by reacting it with an acyl chloride or an acid anhydride in the presence of a base. This reaction leads to the formation of an N-aryl amide. For example, the reaction of a similar compound, p-fluoroaniline, with acetic anhydride yields N-(4-fluorophenyl)acetamide. This suggests that this compound would react similarly with acylating agents like acetyl chloride to form the corresponding amide.

Sulfonamidation involves the reaction of the aniline with a sulfonyl chloride to produce a sulfonamide. This transformation is a common method for synthesizing this important class of compounds, which are prevalent in medicinal chemistry. The reaction of anilines with sulfonyl chlorides, such as benzenesulfonyl chloride, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. A patent describes the preparation of N-[2-chloro-4-fluoro-5-[1-methyl-6-trifluoromethyl-2,4-(1H,3H)-pyrimidinedion-3-yl]phenyl]methanesulfonamide from the corresponding aniline and methanesulfonyl chloride, illustrating a similar transformation on a more complex aniline. google.com

Urea formation can be accomplished by reacting this compound with an isocyanate. This reaction provides a direct route to N,N'-disubstituted ureas. For instance, the reaction of an amine with phenyl isocyanate would yield the corresponding phenylurea derivative. A general procedure for the synthesis of isocyanates from anilines using triphosgene has been described, which can then be used to form ureas. rsc.org

Table 3: General Reactions for the Functionalization of the Amino Group

| Reaction | Reagent | Product Type |

| Amidation | Acetyl Chloride | N-(2-fluoro-6-iodophenyl)acetamide |

| Sulfonamidation | Benzenesulfonyl Chloride | N-(2-fluoro-6-iodophenyl)benzenesulfonamide |

| Urea Formation | Phenyl Isocyanate | 1-(2-fluoro-6-iodophenyl)-3-phenylurea |

Note: The products listed are the expected outcomes based on general organic reactions, as specific literature examples for this compound were not identified.

Acylation and Alkylation Strategies for Nitrogen Protection and Derivatization

The amino group of this compound is a primary site for reactions aimed at both protection and the introduction of functional diversity. Acylation and alkylation are fundamental strategies to achieve these goals, temporarily masking the nucleophilicity of the amine or installing new molecular scaffolds.

Acylation: The reaction of this compound with acylating agents, such as acid chlorides (e.g., acetyl chloride, pivaloyl chloride) or anhydrides in the presence of a base, converts the primary amine into a secondary amide. This transformation is crucial for several reasons:

Protection: The resulting amide is significantly less nucleophilic and basic than the parent aniline. This protects the nitrogen from participating in unwanted side reactions during subsequent transformations at other positions of the molecule, such as palladium-catalyzed cross-coupling at the iodo position.

Modulation of Reactivity: The electronic nature of the acyl group can influence the reactivity of the aromatic ring. Electron-withdrawing acyl groups can decrease the electron-donating ability of the nitrogen, affecting electrophilic substitution reactions.

Directing Group: The amide functionality can act as a directing group for ortho-lithiation or other C-H activation reactions, although the steric hindrance from the adjacent iodine atom is a significant factor.

The choice of acylating agent is critical. Sterically bulky groups like pivaloyl are often preferred for their stability and resistance to cleavage under various reaction conditions. Deprotection of the amide to regenerate the free amine is typically achieved via acidic or basic hydrolysis.

Alkylation: Direct N-alkylation of this compound can be challenging due to the potential for over-alkylation, leading to mixtures of mono- and di-alkylated products. However, specific methods can achieve selective monoalkylation. Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, is a common approach.

Alkylation serves not only as a protection strategy but also as a method for derivatization, introducing new alkyl chains that can alter the compound's physical properties (e.g., solubility, lipophilicity) or serve as handles for further chemical modifications. For instance, photoinduced methods have been developed for the difluoroalkylation of anilines, showcasing advanced strategies for introducing fluorinated alkyl groups onto the nitrogen atom.

Heterocycle Synthesis via Intramolecular Cyclization Involving the Amino Group

While intermolecular reactions are common, the synthesis of heterocycles via intramolecular cyclization of a derivatized this compound offers a powerful route to fused ring systems. This strategy typically involves a two-step sequence: first, an appropriate side chain is attached to the amino group, and second, this chain reacts with another part of the molecule to form a new ring.

A representative example is the potential for intramolecular cyclization of an N-acylated derivative. For instance, if an N-acetylated this compound were further modified to contain a reactive group on the acetyl methyl carbon, this could facilitate a ring-closing reaction. A more direct pathway involves the reaction of a derivatized aniline where the appended group can react with one of the ortho positions. For example, the reaction of an N-acylated-2-alkenylaniline with an electrophile like bromine can induce an intramolecular cyclization to form a halogenated indole (B1671886) or benzoxazine derivative researchgate.net. This type of transformation, applied to a this compound framework, would involve the N-derivatized amine attacking a transiently formed electrophilic center on the appended chain, leading to a new heterocyclic ring fused to the aniline core. The success of such cyclizations depends heavily on the nature of the linker and the reaction conditions employed to trigger the ring closure.

Transformations Involving the Fluoro and Iodo Substituents of this compound

The distinct properties of the C-F and C-I bonds allow for selective chemical manipulation, providing pathways to a wide array of substituted aromatic compounds.

Halogen-Dance and Halogen Exchange Processes

Halogen-Dance Reaction: This reaction involves the base-mediated migration of a halogen atom to a different position on an aromatic ring via a series of deprotonation and metal-halogen exchange steps. While not specifically documented for this compound, such rearrangements are known for other halogenated aromatics and heterocycles, like dihalopyridines. In principle, treatment with a strong base like lithium diisopropylamide (LDA) could deprotonate the aromatic ring, leading to an aryllithium intermediate that could facilitate the migration of the iodine atom. The fluorine atom is generally not prone to migration under these conditions.

Halogen Exchange: This process involves replacing one halogen with another.

Finkelstein-type reactions (conversion to a heavier halide) are challenging for aryl halides. However, metal-catalyzed methods, often using nickel or copper complexes, can facilitate the exchange of a bromine or chlorine for iodine.

Retro-Finkelstein reactions (conversion to a lighter halide) are more thermodynamically favorable due to the higher bond strength of the resulting C-halogen bond (C-F > C-Cl > C-Br > C-I). Converting the C-I bond of this compound to a C-Br or C-Cl bond would typically require a transition-metal catalyst.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The reaction proceeds via an addition-elimination mechanism, and its rate is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups (EWGs) at the ortho and para positions.

For SNAr reactions, the typical leaving group ability is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.

In this compound, the situation is complex. The amino group is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions at the fluoro position are generally unfavorable under standard conditions. To facilitate such a reaction, the electronic character of the amino group would need to be modified, for instance, by protonation in acidic media or by converting it into a strong electron-withdrawing group (e.g., a nitro group via oxidation or a diazonium group).

Reductive Dehalogenation and Defluorination Pathways

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. The significant difference in bond dissociation energies between the C-I bond (approx. 272 kJ/mol) and the C-F bond (approx. 525 kJ/mol) makes the selective removal of iodine highly feasible.

Selective Deiodination: The C-I bond is the weakest of the carbon-halogen bonds, making this compound an ideal substrate for selective reductive deiodination. This transformation can be readily achieved under standard catalytic hydrogenation conditions (e.g., using palladium on carbon with a hydrogen source like H₂ gas or ammonium formate) or with various other reducing agents. This selectivity allows for the synthesis of 2-fluoroaniline (B146934) from this compound, where the iodine atom acts as a temporary placeholder or directing group.

Defluorination: The C-F bond is exceptionally strong, and its cleavage requires harsh conditions or specialized reagents. Reductive defluorination is challenging but can be achieved using powerful reducing systems such as solvated electrons (e.g., from lithium in ammonia) or potent organic super-photoreductants under photochemical conditions. These methods would likely remove the iodine atom as well.

Annulation and Ring-Closure Reactions Incorporating this compound

Annulation reactions that build a new ring onto the this compound framework are among the most powerful applications of this compound, particularly leveraging the reactivity of the C-I bond in transition-metal catalysis.

Larock Indole Synthesis: A prominent example is the Larock indole synthesis, a palladium-catalyzed heteroannulation reaction between a 2-iodoaniline (B362364) and a disubstituted alkyne. wikipedia.orgsynarchive.com This reaction directly constructs a 2,3-disubstituted indole ring fused to the original aniline core. The general mechanism involves:

Oxidative addition of the C-I bond to a Pd(0) catalyst.

Coordination and migratory insertion of the alkyne.

Intramolecular attack of the amino group onto the newly formed vinyl-palladium species.

Reductive elimination to regenerate the catalyst and form the indole ring.

The fluorine atom at the 7-position of the resulting indole product remains intact, providing a handle for further functionalization. This reaction is highly versatile, tolerating a wide range of functional groups on both the aniline and the alkyne partner. acs.orgub.edunih.gov

Other Palladium-Catalyzed Annulations: Beyond the Larock reaction, other palladium-catalyzed annulations can be employed. For example, the reaction of 2-iodoanilines with ketones can lead to the synthesis of indoles. acs.org These reactions utilize the C-I bond as a synthetic handle to initiate a cascade of bond-forming events that culminate in the formation of a new heterocyclic ring.

The strategic placement of reactive functional groups on this compound makes it a valuable building block for the synthesis of complex, functionalized heterocyclic molecules.

Synthesis of Indole, Quinoline, and Benzimidazole Frameworks

The strategic positioning of functional groups in this compound makes it an ideal precursor for the synthesis of several key nitrogen-containing heterocyclic scaffolds, including indoles, quinolines, and benzimidazoles. These frameworks are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds.

Indole Synthesis

The construction of the indole nucleus from this compound is efficiently achieved through palladium-catalyzed reactions that take advantage of the reactive carbon-iodine bond. The Larock indole synthesis is a prominent example of this strategy. wikipedia.org This method involves a palladium-catalyzed heteroannulation of the ortho-haloaniline with a disubstituted alkyne. The reaction typically proceeds via an initial oxidative addition of the C-I bond to a Pd(0) catalyst, followed by alkyne insertion and subsequent intramolecular cyclization involving the amino group, which acts as a nucleophile to form the pyrrole ring of the indole. wikipedia.org This process is highly versatile for creating substituted indoles. wikipedia.org

Another palladium-catalyzed approach involves the annulation between iodoanilines and ketones, providing an alternative route to substituted indole frameworks. acs.org

| Reaction Name | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|

| Larock Indole Synthesis | This compound, Disubstituted Alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃), Ligand (e.g., PPh₃) | Substituted 8-Fluoroindole |

| Palladium-Catalyzed Annulation | This compound, Ketone | Palladium Catalyst, Base | Substituted 8-Fluoroindole |

Quinoline Synthesis

The synthesis of the quinoline framework from this compound typically requires a two-step approach, culminating in a cyclization reaction such as the Friedländer synthesis. wikipedia.orgorganicreactions.org The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, usually under acidic or basic conditions. alfa-chemistry.comorganic-chemistry.orgjk-sci.com Therefore, this compound must first be converted into a suitable derivative, such as 2-amino-3-fluoro-acetophenone. This intermediate can then undergo the Friedländer cyclocondensation to yield the corresponding 8-fluoro-5-iodo-quinoline derivative. The reaction mechanism involves an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the quinoline ring system. wikipedia.org

| Reaction Name | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|

| Friedländer Synthesis (from derivative) | 2-Amino-3-fluoroaryl ketone, Compound with α-methylene group | Acid (e.g., H₂SO₄) or Base (e.g., KOH) | Substituted 8-Fluoroquinoline |

Benzimidazole Synthesis

For the synthesis of benzimidazoles, a direct and effective strategy involves the conversion of this compound into an N-aryl amidine intermediate. This is followed by an intramolecular C-N cross-coupling reaction. This approach leverages the ortho-iodo and amino functionalities of the starting material. The initial step involves the reaction of the aniline with a nitrile or orthoester to form the corresponding amidine. The subsequent intramolecular cyclization, often promoted by a copper or palladium catalyst, involves the formation of a bond between the aniline nitrogen and the carbon atom bearing the iodine, leading to the closure of the imidazole ring. This method provides a direct route to 2-substituted 7-fluoro-benzimidazoles.

A more traditional route, the Phillips-Ladenburg benzimidazole synthesis, involves the condensation of an ortho-phenylenediamine with a carboxylic acid under acidic conditions. colab.wsadichemistry.comresearchgate.net To utilize this method, this compound would first need to be converted to a 3-fluoro-5-iodo-benzene-1,2-diamine, making it a less direct derivatization strategy.

| Reaction Strategy | Reactants/Intermediates | Catalyst/Reagents | Product |

|---|---|---|---|

| Intramolecular C-N Coupling | N-(2-Fluoro-6-iodoaryl)amidine | Copper or Palladium Catalyst, Base | Substituted 7-Fluoro-benzimidazole |

Intramolecular Cyclizations Facilitated by Vicinal Halogen and Amino Functionalities

The proximate arrangement of the amino, fluoro, and iodo groups in this compound is the key to its utility in facilitating intramolecular cyclization reactions for the synthesis of heterocyclic compounds. The synergy between these functional groups allows for elegant and efficient ring-forming strategies.

The primary mechanism involves the activation of the carbon-iodine bond, which is significantly more labile than the carbon-fluorine bond, typically through a transition metal catalyst such as palladium. wikipedia.org This activation allows for the formation of an organometallic intermediate. A side chain, often introduced via a cross-coupling reaction at the iodine-bearing carbon, is then positioned for nucleophilic attack by the adjacent amino group.

A clear illustration of this principle is the Larock indole synthesis. wikipedia.org

Activation: A Pd(0) catalyst undergoes oxidative addition into the C-I bond of this compound.

Intermediate Formation: An alkyne coordinates to the resulting Pd(II) complex and inserts into the aryl-palladium bond. This creates a vinylic palladium intermediate where the newly formed carbon chain is held in close proximity to the ortho-amino group.

Intramolecular Cyclization: The nitrogen of the amino group performs a nucleophilic attack on the vinylic palladium intermediate, displacing the palladium and forming the five-membered pyrrole ring.

Aromatization: A final reductive elimination step regenerates the Pd(0) catalyst and yields the stable, aromatic indole ring. wikipedia.org

Throughout this process, the fluorine atom remains attached to the benzene (B151609) ring. Its strong electron-withdrawing nature can influence the rate and regioselectivity of the cyclization by modulating the nucleophilicity of the amino group and the reactivity of the aromatic ring. Ultimately, the fluorine atom is incorporated into the final heterocyclic product, providing a site for further functionalization or to enhance the molecule's pharmacological properties. Similarly, intramolecular cyclizations to form other heterocycles can be envisioned by first installing a suitable side chain via a Sonogashira, Heck, or other cross-coupling reaction at the iodo position, followed by a nucleophilic attack from the amino group to close the ring.

Applications of 2 Fluoro 6 Iodoaniline in Advanced Chemical Synthesis

2-Fluoro-6-iodoaniline as a Key Building Block in Medicinal Chemistry Research

The inherent structural and electronic features of this compound make it a sought-after starting material in the design and synthesis of new pharmaceutical agents. The strategic placement of the fluorine and iodine atoms allows for selective chemical modifications, enabling medicinal chemists to fine-tune the pharmacological profiles of target molecules.

Rational Design and Synthesis of Novel Pharmaceutical Intermediates

The rational design of pharmaceutical candidates often relies on the availability of versatile chemical scaffolds that can be readily modified to optimize drug-like properties. This compound serves as an exemplary precursor in this regard. The presence of the iodine atom is particularly advantageous, as it readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 6-position, leading to the efficient construction of complex molecular architectures.

For instance, the synthesis of various substituted aniline (B41778) derivatives, which are core structures in many active pharmaceutical ingredients (APIs), can be efficiently achieved. The fluorine atom at the 2-position can enhance the metabolic stability of the resulting compounds by blocking potential sites of oxidative metabolism. Furthermore, its electron-withdrawing nature can influence the pKa of the adjacent amino group, thereby modulating its binding affinity to biological targets.

While specific, publicly available examples detailing the direct use of this compound are often found within proprietary patent literature, the principles of its application are well-established in medicinal chemistry. The general synthetic utility is demonstrated in the preparation of analogous compounds where substituted anilines are key intermediates.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Type | Coupling Partner | Resulting Structure | Potential Therapeutic Area |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | 2-Fluoro-6-arylaniline | Oncology, Inflammation |

| Sonogashira Coupling | Terminal alkyne | 2-Fluoro-6-(alkynyl)aniline | Antiviral, Anticancer |

| Buchwald-Hartwig Amination | Amine | N-Aryl-2-fluoro-6-iodoaniline derivative | CNS disorders, Metabolic diseases |

Development of Bioactive Scaffolds for Drug Discovery (e.g., Kinase Inhibitors, GPCR Ligands)

The development of small molecules that can selectively modulate the activity of proteins such as kinases and G-protein coupled receptors (GPCRs) is a cornerstone of modern drug discovery. The structural framework of this compound is well-suited for the construction of scaffolds that can target these important protein families.

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that mimics the purine ring of ATP, the natural substrate for kinases. The aniline moiety of this compound can serve as a key component in the synthesis of such heterocyclic systems, including quinazolines, pyrimidines, and pyrrolopyrimidines. The iodine atom allows for the introduction of various side chains that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity. The fluorine atom can contribute to favorable binding interactions and improve pharmacokinetic properties. For example, the synthesis of substituted aminopyrimidines, a common scaffold in kinase inhibitors, can be envisioned through the reaction of this compound with a suitable pyrimidine precursor.

GPCR Ligands: GPCRs are a large family of transmembrane proteins that are targets for a significant portion of currently marketed drugs. The development of novel GPCR ligands often involves the synthesis of molecules with specific three-dimensional arrangements of functional groups to ensure selective binding. The ability to introduce diverse substituents onto the this compound core through cross-coupling reactions provides a powerful tool for exploring the structure-activity relationships (SAR) of new GPCR ligands. The fluorine atom can play a crucial role in modulating ligand-receptor interactions and improving brain penetration for CNS-acting drugs.

Incorporation into Radiopharmaceutical Precursors for Diagnostic Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. The development of novel PET tracers is essential for early disease diagnosis and for monitoring therapeutic responses. The incorporation of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into a biologically active molecule is a key step in the synthesis of a PET tracer.

This compound can serve as a precursor for the synthesis of ¹⁸F-labeled radiopharmaceuticals. While direct radiofluorination of an iodo-precursor is not a standard approach, the aniline functionality can be modified to introduce a suitable leaving group for nucleophilic ¹⁸F-fluorination. More commonly, the iodoaniline can be used to construct a larger molecule which is then subjected to radiofluorination at a different position. The inherent fluorine atom in the precursor can serve as a "cold" standard for analytical purposes and for initial SAR studies before introducing the radioisotope. The development of ¹⁸F-labeled tracers for imaging neuroinflammation, tumors, and other pathological conditions is an active area of research where precursors like this compound could find application.

Utilization in Agrochemical and Material Science Development

Beyond its applications in medicine, this compound is also a valuable building block in the development of new agrochemicals and advanced functional materials.

Precursor for Advanced Agrochemical Active Ingredients and Crop Protection Agents

The synthesis of novel herbicides, fungicides, and insecticides often involves the exploration of new chemical scaffolds to overcome resistance and improve efficacy and safety profiles. Fluorinated and iodinated aromatic compounds are known to play a significant role in the agrochemical industry. The presence of a fluorine atom can enhance the biological activity and metabolic stability of a pesticide, while the iodine atom provides a site for further chemical elaboration.

This compound can be used as a starting material for the synthesis of a variety of heterocyclic compounds that are known to possess pesticidal activity. For example, it can be a precursor to substituted benzimidazoles, quinolines, and other nitrogen-containing heterocycles that are core structures in many commercial crop protection agents. The ability to introduce diverse functional groups via the iodine handle allows for the fine-tuning of the activity spectrum and environmental properties of the resulting agrochemicals.

Table 2: Potential Agrochemical Scaffolds Derived from this compound

| Agrochemical Class | Potential Scaffold | Target Application |

|---|---|---|

| Fungicides | Substituted Benzimidazoles | Control of fungal pathogens |

| Herbicides | Substituted Quinolines | Weed management |

Monomer and Ligand Precursor for Functional Polymer and Advanced Material Synthesis

The unique electronic and structural properties of this compound also make it an interesting candidate for the synthesis of functional polymers and advanced materials. The amino group can be used for polymerization reactions, such as the formation of polyamides or polyimides. The fluorine and iodine substituents can impart specific properties to the resulting polymers, such as high thermal stability, low dielectric constant, and flame retardancy.

Furthermore, this compound can be used as a precursor for the synthesis of specialized ligands for metal catalysts or as building blocks for organic light-emitting diodes (OLEDs) and other electronic materials. The ability to undergo cross-coupling reactions at the iodine position allows for the construction of conjugated systems with tailored electronic and photophysical properties. The fluorine atom can influence the energy levels of the molecular orbitals and enhance the stability and performance of the final material.

While the direct application of this compound as a monomer may be a niche area, its role as a precursor to more complex functional molecules for material science is of significant interest. The development of new materials with tailored properties is a rapidly advancing field, and versatile building blocks like this compound are crucial for driving innovation.

Integration into Optoelectronic Materials and Organic Semiconductor Architectures

The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing field. The performance of these devices is intrinsically linked to the electronic properties of the organic semiconductors used. The incorporation of halogen atoms, particularly fluorine, into the structure of these materials has been shown to be an effective strategy for tuning their electronic energy levels. Fluorination can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can facilitate electron injection and improve the stability of the materials against oxidative degradation.

While direct reports on the use of this compound in optoelectronic materials are limited, its structure suggests significant potential. The presence of the iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. nobelprize.org These reactions are fundamental in the synthesis of conjugated polymers and oligomers, which form the core of many organic semiconductors. For instance, this compound could be polymerized with various co-monomers to create novel conducting polymers. The properties of such polymers, including their solubility and conductivity, would be influenced by the fluoro and iodo substituents. Research on copolymers of aniline and o-iodoaniline has shown that the introduction of iodine can reduce the extent of conjugation in the polymer chain, thereby affecting its conductivity. scienceopen.comworldscientific.comresearchgate.net

Furthermore, fluorinated aniline derivatives have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells. The fluorine substitution can enhance the hydrophobicity of the hole-transporting layer and improve device stability. mdpi.com The this compound scaffold could be elaborated through N-arylation and subsequent coupling reactions at the iodine position to construct complex, non-planar HTMs.

Below is a hypothetical reaction scheme illustrating the potential of this compound in the synthesis of a conjugated polymer for optoelectronic applications.

| Reactant A | Reactant B | Catalyst | Reaction Type | Potential Polymer Properties |

| This compound derivative | Aromatic diboronic ester | Palladium(0) complex | Suzuki Cross-Coupling Polymerization | Tunable bandgap, improved stability due to fluorine, potential for use in OLEDs or OPVs |

Role in Catalysis and Ligand Design Research

The precise control of chemical reactions is a cornerstone of modern synthesis, with catalysis playing a central role. The design of ligands that can modulate the activity and selectivity of metal catalysts is of paramount importance. This compound offers a versatile platform for the synthesis of novel ligands for both asymmetric catalysis and transition metal-mediated reactions.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a critical technology in the pharmaceutical and fine chemical industries. Chiral phosphines are a prominent class of ligands used in many enantioselective transformations. researchgate.netnih.gov The synthesis of these ligands often involves the functionalization of a chiral backbone with phosphorus-containing groups.

This compound can serve as a starting material for the synthesis of novel chiral P,N-ligands. The aniline nitrogen can be used to introduce a chiral auxiliary or to form part of a heterocyclic scaffold, while the iodine atom can be replaced with a phosphine group via a metal-catalyzed C-P bond formation reaction. For example, coupling of an iodoaniline with a dialdehyde can lead to imidazole-based structures which can then be phosphinated. nih.govbeilstein-journals.org The fluorine atom in the ortho position can exert a steric and electronic influence on the resulting metal complex, potentially leading to enhanced enantioselectivity in catalytic reactions.

The development of axially chiral anilides is another area where aniline derivatives are crucial. Organocatalytic atroposelective N-acylation of aniline-derived sulfonamides has been shown to be an effective method for producing these chiral molecules. nih.gov this compound could be a substrate in such reactions, leading to novel atropisomeric ligands.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral anilines and their derivatives can act as organocatalysts, often through the formation of iminium or enamine intermediates. For example, imidazolidinone catalysts derived from amino acids are highly effective in a range of enantioselective reactions. princeton.edu

While direct organocatalytic applications of this compound have not been reported, its derivatives could be designed to act as catalysts. The amino group could be functionalized to create a chiral environment. For instance, condensation with a chiral ketone or aldehyde could yield a chiral imine, which could then be used in asymmetric transformations. The electronic properties of the aniline ring, modulated by the fluorine and iodine substituents, could influence the reactivity and selectivity of the catalytic cycle.

The coordination chemistry of transition metals is vast and underpins many catalytic processes. The ligands surrounding a metal center dictate its reactivity, stability, and selectivity. libretexts.orglumenlearning.com this compound provides a versatile scaffold for the construction of novel ligands for transition metal complexes.

The amino group can be readily functionalized, for example, through Schiff base condensation with aldehydes or ketones to form imine ligands. The resulting N-donor ligands can coordinate to a variety of transition metals. The ortho-fluoro substituent can influence the electronic properties of the nitrogen donor and also introduce steric bulk around the metal center. Furthermore, the iodine atom can be utilized in post-complexation modifications. For instance, a palladium complex of a ligand derived from this compound could undergo a subsequent cross-coupling reaction at the iodine position to introduce further functionality or to link multiple metal centers.

The presence of a fluorine atom in the ligand can also impact the properties of the resulting transition metal complex. Studies on fluorinated ligand systems have shown that fluorine-specific interactions can influence the spin state of the central metal ion. fu-berlin.de

Below is a table summarizing the potential of this compound as a precursor for various ligand types.

| Ligand Type | Synthetic Strategy from this compound | Potential Metal Coordination | Potential Applications |

| Chiral P,N-Ligands | N-functionalization with a chiral moiety, followed by Pd-catalyzed phosphination at the iodine position. | Rhodium, Iridium, Palladium | Asymmetric hydrogenation, allylic alkylation. |

| Chiral Schiff Base Ligands | Condensation of the amino group with a chiral aldehyde. | Copper, Zinc, Titanium | Asymmetric aldol reactions, Diels-Alder reactions. |

| Polydentate Ligands | N-arylation followed by ortho-lithiation and reaction with electrophiles. | Various transition metals | Catalysis, materials science. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Fluoro 6 Iodoaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural and mechanistic study of 2-fluoro-6-iodoaniline and its derivatives. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted approach to characterization.

While specific experimental spectra for this compound are not widely published, its NMR parameters can be reliably predicted based on data from analogous compounds such as 2-fluoroaniline (B146934) and 2-iodoaniline (B362364), and established principles of substituent chemical shift effects. nih.govrsc.orgnih.govlibretexts.org The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C3, C4, and C5 positions. The ¹³C NMR spectrum would display six signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached halogen and amino groups. libretexts.org

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | -NH₂ | ~4.0 - 5.0 | Broad singlet (s) |

| ¹H | H-3 | ~6.8 - 7.0 | Doublet of doublets (dd) |

| ¹H | H-4 | ~7.0 - 7.2 | Triplet (t) |

| ¹H | H-5 | ~6.5 - 6.7 | Doublet of doublets (dd) |

| ¹³C | C-1 (-NH₂) | ~145 - 150 | Doublet (d, due to C-F coupling) |

| ¹³C | C-2 (-F) | ~150 - 155 | Doublet (d, large ¹JCF) |

| ¹³C | C-3 | ~115 - 120 | Doublet (d, due to C-F coupling) |

| ¹³C | C-4 | ~128 - 132 | Singlet (s) |

| ¹³C | C-5 | ~118 - 122 | Singlet (s) |

| ¹³C | C-6 (-I) | ~85 - 90 | Doublet (d, due to C-F coupling) |

| ¹⁹F | C-2 | -120 to -140 | Multiplet |

In-situ NMR spectroscopy is a powerful method for observing a chemical reaction in real-time within the NMR tube, providing direct information on the formation of intermediates, byproducts, and final products. researchgate.net This technique allows for the acquisition of kinetic data and mechanistic insights that are often inaccessible through conventional analysis of quenched reaction aliquots.

For a derivative of this compound, such as in an N-acylation reaction, in-situ ¹H NMR could be employed to monitor the disappearance of the reactant's broad -NH₂ signal and the concurrent appearance of a sharper N-H signal of the resulting amide at a downfield-shifted position. Simultaneously, shifts in the adjacent aromatic proton signals (H-3 and H-5) would provide corroborating evidence of the transformation. By acquiring spectra at regular intervals, the reaction rate can be determined under various conditions, helping to elucidate the reaction mechanism. nih.gov

The substitution pattern of this compound, with bulky groups flanking the amine, suggests the possibility of restricted rotation around the C1-N bond. Multi-dimensional NMR techniques are critical for exploring such conformational preferences and intermolecular interactions.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, typically within 5 Å. A NOESY spectrum of a derivative of this compound could reveal correlations between the N-H proton(s) and the aromatic proton at the C5 position. The intensity of this cross-peak would provide information about the time-averaged distance and thus the preferred orientation of the amino group relative to the ring. colostate.edu

2D HSQC and HMBC (Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation): These experiments correlate proton signals with their directly attached (HSQC) or long-range coupled (HMBC) carbon atoms. They are essential for unambiguous assignment of all ¹H and ¹³C signals, which is a prerequisite for detailed conformational or interaction studies.

These multi-dimensional techniques are invaluable for studying how derivatives of this compound interact with other molecules, such as substrates or binding partners, by observing changes in chemical shifts or the appearance of new intermolecular NOE cross-peaks.

The ¹⁹F nucleus is an exceptionally sensitive probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range (~800 ppm). wikipedia.org The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it a superb tool for investigating the electronic structure of this compound and its derivatives. acs.orghuji.ac.il

Any change in the electron density on the aromatic ring, whether through reaction at the amino group, formation of a hydrogen bond, or coordination to a metal center, will induce a significant change in the ¹⁹F chemical shift. nih.gov For example, the donation of electron density from the amino group into the aromatic ring shields the fluorine nucleus. If this donation is diminished by protonation or acylation of the amine, a downfield (less shielded) shift in the ¹⁹F signal would be expected. This sensitivity allows ¹⁹F NMR to serve as a powerful analytical tool for monitoring reaction progress and studying non-covalent interactions with high precision. tandfonline.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectra provide direct information about the functional groups within a molecule. masterorganicchemistry.com For this compound, characteristic vibrations for the N-H, C-F, C-I, and aromatic C=C and C-H bonds can be identified. Monitoring these bands during a chemical reaction provides clear mechanistic insights. For instance, in a reaction involving the amine group, the characteristic N-H stretching bands would disappear and be replaced by new bands corresponding to the newly formed functional group (e.g., an amide C=O stretch).

The table below lists the expected vibrational frequencies for key functional groups in this compound, based on known data for aniline (B41778) and its halogenated derivatives. researchgate.netmaterialsciencejournal.orgusp.br

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3500 | Medium | Weak |

| N-H Symmetric Stretch | 3350 - 3400 | Medium | Weak |

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak | Strong |

| N-H Scissoring (Bend) | 1600 - 1640 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | 1250 - 1340 | Strong | Medium |

| C-F Stretch | 1200 - 1280 | Strong | Weak |

| C-I Stretch | 500 - 600 | Strong | Strong |

The primary amine group of this compound can act as both a hydrogen bond donor and, to a lesser extent, an acceptor. Vibrational spectroscopy is particularly adept at studying the hydrogen bonding networks that dictate molecular aggregation in the solid state or in concentrated solutions.

The N-H stretching region (3300-3500 cm⁻¹) is most indicative of hydrogen bonding. In a dilute solution with a non-polar solvent, where the molecule is isolated, two sharp bands corresponding to the asymmetric and symmetric N-H stretches are expected. In the solid state or in a concentrated solution, intermolecular hydrogen bonding (N-H···N) causes these bands to broaden and shift to lower frequencies (a red shift). The magnitude of this shift is correlated with the strength of the hydrogen bond. The presence of a single, very broad N-H band often indicates a strong and complex hydrogen bonding network, providing insight into the supramolecular structure and aggregation state of the material.

Mass Spectrometry (MS) for Reaction Monitoring and Structural Characterization

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight of compounds, elucidating their structure, and quantifying their presence in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a compound's elemental formula from its measured mass. For this compound (C₆H₅FIN), the theoretical exact mass of its protonated molecular ion, [M+H]⁺, can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N).

This high degree of accuracy enables analysts to distinguish between compounds with the same nominal mass but different elemental compositions, which is critical in the analysis of complex reaction mixtures where multiple products and byproducts may be present. A non-targeted analysis workflow using HRMS, such as those applied in environmental research, can effectively identify known and unknown compounds in a sample without the need for analytical standards for every component. unimi.it The process involves acquiring full-scan spectra and comparing the accurate masses detected against theoretical masses in extensive databases to propose elemental formulas for unknown peaks. unimi.it

Table 1: HRMS Data for the Protonated Molecular Ion of this compound This table presents the calculated theoretical exact mass for the [M+H]⁺ ion of this compound and a hypothetical observed mass to illustrate the accuracy of HRMS.

| Parameter | Value |

| Chemical Formula | C₆H₅FIN |

| Ion Formula | [C₆H₆FIN]⁺ |

| Theoretical Exact Mass (m/z) | 237.9556 |

| Hypothetical Observed Mass (m/z) | 237.9559 |

| Mass Error (ppm) | 1.26 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the precursor ion's structure and can be used for its unambiguous identification.

For this compound, the protonated molecular ion ([M+H]⁺, m/z 237.96) would be selected as the precursor. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways, such as the loss of the iodine atom (the weakest bond) or the neutral loss of ammonia (B1221849) (NH₃). Analyzing these fragments helps confirm the structure of the main compound and can be used to identify related impurities and degradants, even at trace levels. For instance, a method for determining genotoxic impurities in the drug gefitinib (B1684475) utilized MS/MS in Multiple Reaction Monitoring (MRM) mode to achieve high sensitivity and specificity for aniline-based impurities. epa.gov This approach could be adapted to monitor for potential byproducts in this compound synthesis, such as isomers (e.g., 2-Fluoro-4-iodoaniline) or compounds with incomplete halogenation.

Table 2: Hypothetical MS/MS Fragmentation of this compound This table outlines potential fragmentation pathways for the [M+H]⁺ ion of this compound, which could be used to confirm its structure and identify related substances.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 237.96 | 110.05 | I•, H• | [C₆H₄FN]⁺ |

| 237.96 | 95.04 | I•, NH₃ | [C₆H₄F]⁺ |

| 110.05 | 83.04 | HCN | [C₅H₄F]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is exceptionally well-suited for analyzing complex mixtures, such as crude reaction products or stability study samples. The LC system separates the individual components of the mixture based on their physicochemical properties before they enter the mass spectrometer for detection and identification.

In the context of this compound production, LC-MS is crucial for impurity profiling. It can separate and identify process-related impurities, such as residual starting materials, isomers, and over- or under-halogenated byproducts. For example, LC-MS has been used to identify and characterize process-related impurities in the synthesis of the drug ezetimibe. researchgate.net Similarly, High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC/ICPMS), a specialized LC-MS technique, was used to profile the iodine-containing metabolites of the related compound 2-fluoro-4-iodoaniline, demonstrating the ability to track specific elements within a complex biological matrix. nih.gov

Potential impurities in a synthesis of this compound could include 2-fluoroaniline, 2-iodoaniline, and di-iodinated fluoroanilines. An LC-MS method would separate these based on polarity, and the mass spectrometer would confirm their identity by their unique molecular weights.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This data is vital for confirming molecular structure, understanding intermolecular interactions, and identifying different solid-state forms of a compound.

Single-Crystal X-ray Diffraction (SCXRD) analysis involves directing X-rays at a single, high-quality crystal. The resulting diffraction pattern is used to calculate the precise positions of atoms in the crystal lattice, yielding an unambiguous three-dimensional model of the molecule.

While the crystal structure of this compound is not publicly available, the structure of the closely related compound, 2-iodoaniline, provides significant insight. ed.ac.uk In the crystal structure of 2-iodoaniline, molecules are organized into helices through a combination of weak N–H···N hydrogen bonds and I···I interactions. ed.ac.uk The introduction of a highly electronegative fluorine atom at the 6-position in this compound would be expected to significantly influence the molecular conformation and crystal packing. It could introduce new intermolecular interactions (e.g., C–H···F bonds) and modulate the strength of the existing hydrogen bonds and halogen interactions, potentially leading to a different packing arrangement.

Table 3: Crystallographic Data for 2-Iodoaniline Data extracted from the structural determination of 2-iodoaniline, serving as a model for understanding the solid-state structure of halogenated anilines. ed.ac.uk

| Parameter | Value |

| Chemical Formula | C₆H₆IN |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9255 (13) |

| b (Å) | 7.640 (2) |

| c (Å) | 15.694 (4) |

| Volume (ų) | 710.4 (3) |

| Z (molecules/cell) | 4 |

| Key Interactions | N–H···N Hydrogen Bonds, I···I contacts |